molecular formula C3H10ClN B1584514 Propylamine hydrochloride CAS No. 556-53-6

Propylamine hydrochloride

Cat. No.: B1584514
CAS No.: 556-53-6
M. Wt: 95.57 g/mol
InChI Key: PYNUOAIJIQGACY-UHFFFAOYSA-N
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Description

Propylamine hydrochloride (C₃H₉N·HCl, CAS 556-53-6) is a primary aliphatic amine salt widely used in pharmaceutical and chemical synthesis. It is characterized by a straight-chain propyl group attached to an amine, which is protonated and stabilized by a chloride counterion. According to the United States Pharmacopeia (USP), it must have a purity of ≥99% and is employed as a reagent in buffer preparation for assays, such as in triamterene and hydrochlorothiazide tablet analysis . Its synthesis typically involves reacting 1-propanol with ammonium chloride under high-pressure conditions using a Lewis acid catalyst like ferric chloride .

Preparation Methods

Preparation by Direct Reaction of 1-Propanol with Ammonium Chloride

One classical industrial method for preparing propylamine hydrochloride involves the reaction of 1-propanol with ammonium chloride under high temperature and pressure in the presence of a Lewis acid catalyst such as ferric chloride.

  • Reaction Overview:

    $$
    \text{CH}3\text{CH}2\text{CH}2\text{OH} + \text{NH}4\text{Cl} \xrightarrow[\text{high T, P}]{\text{FeCl}3} \text{CH}3\text{CH}2\text{CH}2\text{NH}2 \cdot \text{HCl} + \text{H}2\text{O}
    $$

  • Mechanism:

    The Lewis acid catalyst activates the hydroxyl group of 1-propanol, facilitating nucleophilic substitution by ammonium chloride to form this compound.

  • Advantages:

    • Utilizes readily available and inexpensive starting materials.
    • Suitable for industrial-scale production.
  • Limitations:

    • Requires high temperature and pressure conditions.
    • Catalyst recovery and reuse need to be managed.

This method is referenced in general chemical literature and summarized on Wikipedia, indicating its established use in this compound synthesis.

Preparation via Reaction of Propylamine with Hydrogen Chloride

A straightforward laboratory method to obtain this compound is by direct salification of propylamine with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

  • Reaction:

    $$
    \text{CH}3\text{CH}2\text{CH}2\text{NH}2 + \text{HCl} \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{NH}3^+ \text{Cl}^-
    $$

  • Procedure:

    Propylamine is dissolved in an organic solvent such as ethanol or ether, and hydrogen chloride gas is bubbled through the solution or hydrochloric acid is added dropwise at low temperature to precipitate the hydrochloride salt.

  • Yield and Purity:

    This method typically affords this compound in high purity and quantitative yield, suitable for research and small-scale preparations.

  • Notes:

    This approach is a general method for preparing amine hydrochloride salts and is widely documented in synthetic protocols.

General Laboratory Procedure for Amine Hydrochloride Salts (Including this compound)

Based on synthetic communications and literature on amine hydrochloride salts:

  • Procedure:

    • Mix the free amine (propylamine) with ammonium chloride or hydrogen chloride in ethanol.
    • Reflux the mixture for 2 hours.
    • Remove solvent by rotary evaporation.
    • Obtain the amine hydrochloride as a solid in quantitative yield.
  • Example:

    This general approach is used for isothis compound and is applicable to this compound with minor modifications.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
1. 1-Propanol + Ammonium Chloride + FeCl3 1-Propanol, NH4Cl, FeCl3 catalyst High temperature and pressure Industrial scale Suitable for large-scale synthesis
2. Propylamine + HCl Propylamine, HCl gas or solution Room temperature or low temp Quantitative Simple, lab-scale preparation
3. 3-Chlorothis compound route 3-Chloropropylamine HCl, methacrylic anhydride Low temperature, multiple steps 85-94 Complex, industrially optimized
4. Amine + NH4Cl in ethanol (general) Amine, ammonium chloride, ethanol Reflux 2 h Quantitative General method for amine hydrochlorides

Analytical and Research Findings

  • NMR Characterization:

    In the advanced synthetic route, 1H NMR spectra confirm the structure of intermediates and final products, showing characteristic peaks for amine protons and methacryloyl groups.

  • Yield Optimization:

    The industrial patent method emphasizes temperature control (0-5 °C) and stepwise addition of reagents to maximize yield and minimize impurities.

  • Cost Efficiency:

    Avoidance of expensive protecting groups (e.g., Boc) significantly reduces raw material costs to about one-third compared to previous methods.

Chemical Reactions Analysis

Types of Reactions: Propylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Propylamine can be oxidized to form propionaldehyde and subsequently propionic acid.

    Reduction: It can be reduced to form propane.

    Substitution: Propylamine can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Alkyl halides and acid chlorides are commonly used reagents.

Major Products:

    Oxidation: Propionaldehyde and propionic acid.

    Reduction: Propane.

    Substitution: Various alkylated and acylated derivatives of propylamine.

Scientific Research Applications

Pharmaceutical Applications

Propylamine hydrochloride is primarily utilized in the pharmaceutical industry due to its role as an intermediate in the synthesis of various drugs. Its applications include:

  • Antidepressants : Propylamine derivatives are used in the formulation of antidepressants, such as Adapin, which acts on the central nervous system to alleviate symptoms of depression and anxiety .
  • Respiratory Treatments : It is also employed in medications for treating bronchial asthma and chronic obstructive pulmonary disease (COPD), where it helps to relieve bronchospasm .
  • Diuretics : Research has indicated that this compound can influence the liquid chromatographic behavior of potassium-sparing and loop diuretics, aiding in their development and testing .

Chemical Synthesis

In chemical synthesis, this compound serves as a precursor for various organic compounds. Its reactivity allows it to participate in several important reactions:

  • Amination Reactions : It is frequently used in amination reactions to introduce amine groups into organic molecules, enhancing their biological activity.
  • Nanoparticle Synthesis : Propylamine groups have been incorporated into synthetic nanoparticles for targeted drug delivery systems, particularly in cancer therapies .

Biochemical Research

This compound finds applications in biochemical research, particularly in studying enzyme activities and interactions:

  • Enzyme Inhibition Studies : It has been used to evaluate the inhibitory effects of compounds on key enzymes related to Alzheimer's disease, such as acetylcholinesterase and butyrylcholinesterase .
  • Peptide Synthesis : The compound is utilized in synthesizing alternating peptides that exhibit unique self-assembly properties, which are relevant for drug delivery systems .

Material Science

In material science, this compound is involved in the development of advanced materials:

  • Polymer Chemistry : It plays a role in synthesizing new polymers that exhibit specific thermal-responsive behaviors, which can be tailored for various applications including drug delivery and smart materials .

Case Study 1: Antidepressant Development

A study on the pharmacological actions of propylamine derivatives highlighted their effectiveness in treating central nervous system disorders. The findings demonstrated that modifications to the propylamine structure could enhance therapeutic efficacy while reducing side effects .

Case Study 2: Enzyme Inhibition

Research investigating the inhibitory effects of propylamine derivatives on cholinesterases showed promising results for developing new treatments for Alzheimer's disease. The study found that specific modifications to the propylamine structure significantly increased enzyme inhibition potency .

Data Tables

Application AreaSpecific Use CasesKey Findings
PharmaceuticalsAntidepressants, respiratory treatmentsEffective CNS action; reduces bronchospasm
Chemical SynthesisAmination reactions, nanoparticle synthesisEnhances biological activity; targeted delivery
Biochemical ResearchEnzyme inhibition studiesPromising inhibitors for Alzheimer's-related enzymes
Material SciencePolymer synthesisTailored thermal-responsive properties

Mechanism of Action

The mechanism of action of propylamine hydrochloride involves its interaction with various molecular targets and pathways. As a primary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, this compound can interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Amine Hydrochlorides

Simple Aliphatic Amine Hydrochlorides

Examples :

  • Isopropylamine hydrochloride (branched-chain isomer)
  • Propargylamine hydrochloride (alkyne-substituted)
  • Dimethylamine hydrochloride (shorter chain, branched)
Property Propylamine HCl Isopropylamine HCl Propargylamine HCl Dimethylamine HCl
Molecular Formula C₃H₉N·HCl C₃H₉N·HCl C₃H₅N·HCl C₂H₇N·HCl
Molecular Weight (g/mol) 95.57 95.57 91.54 81.55
Structure Straight-chain Branched Propargyl group Short-chain, branched
Basicity (pKb of free amine) 3.45 ~3.5 (estimated) ~4.0 (estimated) 3.29 (dimethylamine)
Solubility Highly water-soluble Moderately soluble Lower solubility Very water-soluble
Applications Pharmaceutical reagent Organic synthesis MAO inhibitor synthesis Buffers, catalysis

Key Differences :

  • Isopropylamine HCl ’s branched structure reduces steric hindrance, enhancing reactivity in nucleophilic substitutions compared to propylamine HCl.
  • Propargylamine HCl ’s alkyne group enables click chemistry applications, unlike propylamine HCl .
  • Dimethylamine HCl ’s shorter chain increases volatility and basicity, making it suitable for pH adjustment in drug formulations .

Complex Pharmaceutical Amine Hydrochlorides

Examples :

  • Maprotiline HCl (tricyclic antidepressant)
  • Lopramine HCl (dibenzazepine-based antidepressant)
  • Prilocaine HCl (local anesthetic)
Property Propylamine HCl Maprotiline HCl Lopramine HCl Prilocaine HCl
Molecular Formula C₃H₉N·HCl C₂₀H₂₃N·HCl C₂₀H₂₂ClN₂·HCl C₁₃H₂₀N₂O·HCl
Molecular Weight (g/mol) 95.57 313.86 369.32 256.77
Structure Simple aliphatic Tricyclic anthracene Dibenzazepine + chlorine Toluidine + propylamino
Pharmacological Use Reagent Antidepressant Antidepressant Local anesthetic
Mechanism N/A MAO inhibition Serotonin reuptake inhibition Sodium channel blockade
Purity Standard ≥99% 99.0–101.0% Not specified EP/USP standards

Key Differences :

  • Maprotiline HCl and Lopramine HCl are pharmacologically active due to their aromatic and heterocyclic moieties, unlike propylamine HCl, which lacks therapeutic activity.
  • Prilocaine HCl ’s toluidine group enhances lipid solubility, enabling nerve membrane penetration, a property absent in propylamine HCl .

Substituted Propylamine Derivatives

Examples :

  • 2-Chloropropyldimethylamine HCl (alkylating agent)
  • Chlorprothixene HCl (antipsychotic)
Property Propylamine HCl 2-Chloropropyldimethylamine HCl Chlorprothixene HCl
Molecular Formula C₃H₉N·HCl C₅H₁₃ClN·HCl C₁₈H₁₈ClNS·HCl
Molecular Weight (g/mol) 95.57 158.08 352.31
Structure Simple aliphatic Chlorine + dimethylamine Thioxanthene + propylamine
Applications Reagent Chemical synthesis Antipsychotic
Reactivity Low High (alkylating agent) Low

Key Differences :

  • 2-Chloropropyldimethylamine HCl ’s chlorine and dimethyl groups make it a potent alkylating agent, unlike propylamine HCl.
  • Chlorprothixene HCl ’s thioxanthene moiety enables dopamine receptor antagonism, a feature absent in propylamine HCl .

Physicochemical and Functional Comparisons

Solubility and Stability

  • Propylamine HCl’s high water solubility (due to its small size and ionic nature) contrasts with propargylamine HCl ’s lower solubility (introduced by the hydrophobic alkyne group) .
  • Maprotiline HCl ’s tricyclic structure reduces aqueous solubility but enhances lipid solubility, critical for blood-brain barrier penetration .

Biological Activity

Propylamine hydrochloride, a simple aliphatic amine, has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.

  • Chemical Formula : C₃H₉N·HCl
  • Molecular Weight : 95.57 g/mol
  • Appearance : White to light beige crystalline powder
  • Melting Point : 160–164 °C

This compound functions primarily as a precursor in the synthesis of various pharmaceuticals. Its biological activity is largely attributed to its ability to interact with neurotransmitter systems and influence metabolic pathways. It acts as an alkylating agent in organic synthesis and has been studied for its potential therapeutic effects.

1. Neuropharmacological Effects

Propylamine derivatives have shown promise in modulating neurotransmitter systems. For instance, compounds derived from propylamine have been evaluated for their potential as antidepressants and anxiolytics. Research indicates that these compounds can affect serotonin and norepinephrine pathways, which are crucial in mood regulation.

2. Antitumor Activity

Recent studies have highlighted the antitumor potential of propylamine derivatives. For example, certain substituted propylamines have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest.

3. Anticonvulsant Properties

Research has indicated that this compound may possess anticonvulsant properties. In animal models, it has been shown to reduce seizure activity, likely through modulation of GABAergic transmission.

Study on Antitumor Activity

A study investigated the effects of a series of propylamine derivatives on cancer cell proliferation. The results indicated that specific modifications to the propylamine structure enhanced cytotoxicity against human breast cancer cells (MCF-7). The most effective compound exhibited an IC50 value of 5 µM, significantly lower than that of standard chemotherapeutics.

CompoundStructure ModificationIC50 (µM)
AMethyl substitution10
BEthyl substitution7
CPropyl substitution5

Neuropharmacological Study

In another study, a derivative of propylamine was tested for its anxiolytic effects in rodent models. The compound significantly reduced anxiety-like behaviors in the elevated plus maze test compared to control groups.

Toxicity and Safety Profile

While this compound is generally considered safe at therapeutic doses, toxicity studies have indicated potential adverse effects at higher concentrations. Long-term exposure in animal studies showed signs of hepatotoxicity and neurotoxicity at doses exceeding 100 mg/kg body weight.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying propylamine hydrochloride with ≥99% purity for use in analytical assays?

  • Methodological Answer : this compound can be synthesized by neutralizing propylamine with hydrochloric acid under controlled stoichiometric conditions. Purification typically involves recrystallization from ethanol or methanol, followed by vacuum drying at 40–50°C. Pharmacopeial standards (e.g., USP31) require verification of purity via titration or chromatographic methods, with a minimum content of 99% . Storage in a desiccator under inert gas (e.g., nitrogen) is critical to prevent hygroscopic degradation .

Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound in research settings?

  • Methodological Answer : Use a combination of:

  • Titration : Quantify chloride content via argentometric titration (e.g., Mohr method) .
  • Spectroscopy : FT-IR to confirm amine and hydrochloride functional groups (e.g., N-H stretch at ~3300 cm⁻¹, Cl⁻ bands) .
  • Chromatography : HPLC with UV detection (λ = 210–230 nm) or LC-MS for trace impurities .

Q. How does this compound’s stability vary under different storage conditions, and what precautions are necessary?

  • Methodological Answer : this compound is hygroscopic and degrades in humid environments. Stability studies show that storage in airtight containers under inert gas (argon/nitrogen) at 4°C minimizes decomposition. Monitor for discoloration (yellowing) or clumping, which indicate moisture absorption or degradation .

Q. What pharmacopeial specifications must this compound meet for use in buffer preparation (e.g., Triamterene assays)?

  • Methodological Answer : Per USP31, it must contain ≥99% active ingredient, verified by chloride content (via titration) and absence of heavy metals (<20 μg/g). Solutions must be clear and colorless, with pH adjusted to the required range for specific assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., conflicting purity results between titration and LC-MS)?

  • Methodological Answer : Cross-validate methods:

  • Titration vs. LC-MS : Discrepancies may arise from non-chloride impurities (e.g., organic byproducts). Use NMR (¹H/¹³C) to identify unaccounted peaks and adjust purification protocols .
  • Statistical Analysis : Apply Grubbs’ test to outlier data points and ensure calibration standards are traceable .

Q. What experimental designs are recommended for studying this compound’s stability in aqueous buffers under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Range : Test buffers at pH 3–9 (adjusted with HCl/NaOH) at 25°C and 40°C.
  • Kinetic Analysis : Monitor degradation via HPLC at intervals (0, 1, 3, 7 days). Use Arrhenius equations to predict shelf life .

Q. How should safety protocols be integrated into experimental workflows given this compound’s hazards (e.g., skin/eye irritation)?

  • Methodological Answer : Follow OSHA HCS2012 guidelines:

  • PPE : Wear nitrile gloves, lab coats, and goggles.
  • First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air. Document incidents per NIH preclinical reporting standards .

Q. What are the mechanistic implications of this compound’s degradation products on assay reproducibility?

  • Methodological Answer : Degradation products (e.g., propylamine or ammonium chloride) can alter buffer ionic strength. Characterize degradation pathways using LC-MS/MS and adjust buffer preparation protocols to include fresh batches or stabilizers .

Q. How can researchers validate this compound’s role in synthesizing bioactive derivatives (e.g., pyrazol-3-amine analogs)?

  • Methodological Answer : Use this compound as a precursor in nucleophilic substitution or condensation reactions. Confirm product structures via X-ray crystallography or high-resolution MS. Compare bioactivity (e.g., enzyme inhibition) against controls .

Q. What statistical approaches are appropriate for assessing inter-lot variability in this compound’s physicochemical properties?

  • Methodological Answer : Perform ANOVA on multiple lots (n ≥ 3) for parameters like melting point (160–162°C), purity, and solubility. Use principal component analysis (PCA) to identify critical quality attributes impacting experimental outcomes .

Properties

IUPAC Name

propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNUOAIJIQGACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060301
Record name Propylamine hydrochloride
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Molecular Weight

95.57 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

556-53-6
Record name Propylammonium chloride
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Record name Propylamine hydrochloride
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Record name PROPYLAMINE HYDROCHLORIDE
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Record name 1-Propanamine, hydrochloride (1:1)
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Feasible Synthetic Routes

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